Linogliride fumarate is a compound belonging to the class of fumarates, which are esters or salts derived from fumaric acid. This compound has been studied primarily for its potential therapeutic applications, particularly in the management of diabetes and metabolic disorders. Linogliride acts as an insulin secretagogue, enhancing insulin release from pancreatic beta cells while also exhibiting properties that may improve insulin sensitivity.
Linogliride fumarate is synthesized from linogliride, which is a derivative of the natural compound fumaric acid. Fumarates are classified as organic compounds characterized by the presence of a double bond between two carbon atoms, with carboxylic acid groups attached. Linogliride fumarate is specifically categorized under pharmaceuticals used for treating type 2 diabetes mellitus and other metabolic syndromes.
The synthesis of linogliride fumarate typically involves the esterification of linogliride with fumaric acid or its derivatives. The process can be outlined in a few key steps:
This synthetic approach ensures that the final product maintains high purity and efficacy for pharmaceutical applications.
Linogliride fumarate can undergo various chemical reactions typical of esters, including:
These reactions are significant for understanding the stability and reactivity of linogliride fumarate in biological systems.
Linogliride fumarate primarily functions as an insulin secretagogue. Its mechanism involves:
Clinical studies have shown that linogliride can significantly lower blood glucose levels in diabetic models, indicating its effectiveness in managing type 2 diabetes.
Linogliride fumarate exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
Linogliride fumarate has several scientific applications, particularly in pharmacology:
Linogliride fumarate (CAS Registry No. 78782-47-5) is a guanidine-based compound with the systematic name N-(1-methyl-2-pyrrolidinylidene)-N'-phenyl-4-morpholinecarboximidamide fumarate. Its molecular formula is C₂₀H₂₆N₄O₅, corresponding to a molecular weight of 402.44 g/mol [7]. The structure integrates three key moieties:
The fumarate counterion (C₄H₄O₄²⁻) forms a stable salt via protonation of the guanidine nitrogen, improving crystallinity [1] [6]. The SMILES notation (CN1/C(CCC1)=N/C(N2CCOCC2)=N/C3=CC=CC=C3.O=C(O)/C=C/C(O)=O) underscores the conjugated system and salt bridge [7]. Critical functional groups include the amidine (C=N), tertiary amines, and ether linkages (morpholine), collectively enabling target engagement.
Table 1: Molecular Identity of Linogliride Fumarate
Property | Value |
---|---|
Systematic Name | N-(1-Methyl-2-pyrrolidinylidene)-N'-phenyl-4-morpholinecarboximidamide fumarate |
Molecular Formula | C₂₀H₂₆N₄O₅ |
Molecular Weight | 402.44 g/mol |
CAS Registry Number | 78782-47-5 |
Key Functional Groups | Cyclic amidine, phenylguanidine, morpholine, fumarate ion |
Solubility: Linogliride fumarate exhibits moderate water solubility due to the ionizable guanidine group (pKa ~11–13) and polar morpholine ring. It is highly soluble in dipolar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and sparingly soluble in ethanol (∼5 mg/mL), a property exploited in purification via ethanolic recrystallization [6] [7]. The fumarate salt form significantly enhances aqueous solubility compared to the free base, facilitating intestinal absorption.
Stability: The compound is stable in solid state under ambient conditions but susceptible to hydrolytic degradation in acidic or alkaline solutions. The amidine group may undergo hydrolysis under prolonged pH extremes (>9 or <3), necessitating pH-controlled formulations. Thermal analysis shows decomposition above 200°C, indicating robust solid-state stability [6].
Bioavailability: As a BCS Class II/IV compound (high permeability, variable solubility), its oral bioavailability is driven by dissolution rate. The morpholine and ionized guanidine groups enhance membrane permeability, while the fumarate salt improves dissolution kinetics. Log P is estimated at 1.8–2.2, balancing lipophilicity for absorption and hydrophilicity for solubility [1] [7].
The synthesis of linogliride fumarate employs a convergent route optimizing yield and safety:
Step 1: Oxidation of Thiourea to Amidinesulfonic Acid
N-Phenylthiourea is oxidized using hydrogen peroxide (H₂O₂) and sodium molybdate (Na₂MoO₄) as a catalyst in aqueous methanol (20–50°C). This green chemistry approach replaces toxic reagents (e.g., mercury or lead compounds) and achieves >85% yield of N-phenylformamidinesulfonic acid [1] [6]:$$\text{Ph-NH-CS-NH}2 \xrightarrow{\text{H}2\text{O}2, \text{MoO}4^{2-}} \text{Ph-N=CH-SO}_3\text{H}$$
Step 2: Activation of Lactam
1-Methyl-2-pyrrolidinone is activated using triethyloxonium tetrafluoroborate ([Et₃O]BF₄) in anhydrous dichloromethane (0–25°C, nitrogen atmosphere). This forms a reactive iminoether intermediate as a stable crystalline solid [6]:$$\text{Lactam} + [\text{Et}3\text{O}]\text{BF}4 \rightarrow \text{Imidate·BF}_4^-$$
Step 3: Guanidine Formation
The amidinesulfonic acid reacts with morpholine (neat, 80–100°C) to yield N-phenyl-4-morpholinecarboximidamide. Subsequent coupling with the activated lactam in acetonitrile (60°C, 12 h) furnishes linogliride free base. Fumarate salt formation completes the synthesis [1] [6]:$$\text{Ph-N=CH-SO}_3\text{H} + \text{Morpholine} \rightarrow \text{Ph-N=C(N-Morpholine)}·\text{H} \\text{Ph-N=C(N-Morpholine)}·\text{H} + \text{Imidate} \rightarrow \text{Linogliride}$$
Optimization Strategies:
Table 2: Key Synthesis Steps and Optimization
Step | Reagents/Conditions | Yield | Advantage |
---|---|---|---|
Thiourea Oxidation | H₂O₂, Na₂MoO₄, H₂O/MeOH, 25°C | 85–90% | Avoids heavy metals; scalable |
Lactam Activation | (Et₃O)BF₄, CH₂Cl₂, 0°C to RT | 95% | High-purity imidate salt |
Guanidine Coupling | Neat morpholine, 80°C; then acetonitrile, 60°C | 75% | One-pot reaction; minimal workup |
Salt Formation | Fumaric acid in ethanol | 90% | Enhances crystallinity and solubility |
Linogliride belongs to a broader class of bioactive guanidines but exhibits distinct structural and functional traits:
Metformin (Antidiabetic): While both lower blood glucose, metformin (dimethylbiguanide) lacks the complex heterocycles of linogliride. Metformin’s small, hydrophilic structure (log P ∼ −1.4) favors hepatic AMPK activation, whereas linogliride’s lipophilic scaffold (log P ∼2.0) enables pancreatic β-cell targeting and glucose-dependent insulin secretion [4] [7].
Clonidine (Antihypertensive): Both share amidine motifs, but clonidine’s 2,6-dichloroaniline-imidazoline structure activates α₂-adrenergic receptors. Linogliride’s morpholine-pyrrolidinylidene framework eliminates this off-target activity while introducing insulinotropic effects [1].
Tramazoline/Indanazoline (Decongestants): These rigid tricyclic guanidines exhibit α-adrenergic agonism. Linogliride’s flexible morpholine-pyrrolidinylidene linker enables selective binding to sulfonylurea receptor (SUR) subunits on β-cells [1] [7].
Structure-Activity Insights:
Table 3: Structural and Functional Comparison with Guanidine Analogs
Compound | Core Structure | Therapeutic Use | Key Differentiator from Linogliride |
---|---|---|---|
Linogliride | Phenyl-morpholinyl-pyrrolidinylidene | Antidiabetic (insulin secretagogue) | N/A (reference) |
Metformin | Dimethylbiguanide | Antidiabetic (insulin sensitizer) | Minimal heterocycles; no insulin secretion |
Clonidine | Dichlorophenyl-imidazoline | Antihypertensive | Imidazoline ring; α₂-adrenergic activity |
Tramazoline | Benzocycloalkane-fused guanidine | Nasal decongestant | Rigid tricycle; adrenergic agonist |
Linogliride’s design represents a strategic balance: The phenylguanidine unit engages aromatic interactions with SUR1, while the morpholine’s ether oxygen hydrogen-bonds to Lysiridine residues. This dual recognition enables its glucose-dependent insulin secretion—unlike non-secretagogue guanidines like metformin [4] [7].
ConclusionLinogliride fumarate exemplifies rational optimization of guanidine pharmacology. Its synthesis leverages sustainable catalysis (MoO₄²⁻/H₂O₂) and salt engineering to enhance purity, while its tripartite structure—integrating pyrrolidinylidene, phenylguanidine, and morpholine—confers targeted antidiabetic activity. Compared to older guanidines, its mechanism (insulin secretagogue) and physicochemical profile reflect advances in balancing solubility, stability, and bioavailability. Future derivatives may explore substitutions on the phenyl ring or morpholine to fine-tune pharmacokinetics without compromising efficacy.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7